
Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class, which is known for its diverse pharmacological activities. The tetrahydropyrimidine core is a common motif in medicinal chemistry, often associated with potential therapeutic properties, including antioxidant and radioprotective activities .
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives typically involves a Biginelli three-component cyclocondensation reaction, which is a one-pot synthesis method combining an aldehyde, a β-keto ester, and urea or thiourea. For instance, a novel pyrimidine derivative was synthesized using this method with SiCl4 as a catalyst, yielding good product . The synthesis process is crucial as it affects the yield, purity, and stereochemistry of the final compound, which in turn influences its biological activity.
Molecular Structure Analysis
X-ray crystallography and quantum chemical calculations based on density functional theory (DFT) are common techniques used to determine the molecular structure and conformation of tetrahydropyrimidine derivatives. These studies often reveal that the heterocyclic ring adopts a quasi-boat conformation, and the presence of a C4-stereocenter can lead to the formation of R- and S- enantiomers, which are typically present as a racemic mixture in the crystal structure . The orientation of substituents on the tetrahydropyrimidine ring, such as the 4-aryl group, is also significant as it can influence the molecule's intermolecular interactions and overall stability .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including hydrogenolysis, hydrolysis, and bromination, which can lead to the formation of different functional groups or structural changes. For example, hydrogenolysis of benzyl esters can yield tetrahydro-2-oxopyrimidine-5-carboxylic acids, while bromination can lead to bromomethyl derivatives . These reactions are important for modifying the structure of the core compound to enhance its biological activity or to create new derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and thermodynamic properties, are influenced by their molecular structure. The enthalpy and entropy of dissolution in various solvents can be determined from the temperature dependence of solubility, providing insights into the compound's behavior in different environments . These properties are essential for understanding the compound's stability, reactivity, and suitability for pharmaceutical formulations.
科学的研究の応用
Synthesis and Characterization
Synthetic Pathways : Novel derivatives have been synthesized through various chemical reactions, focusing on achieving specific pharmacological properties. For example, a study describes the synthesis of thiopyrimidine derivatives starting with a compound closely related to the one of interest. These derivatives were then tested for their antioxidant activities, showing that some compounds exhibit strong antioxidant activity, comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).
Structural Analysis : X-ray diffraction and quantum chemical calculations based on density functional theory (DFT) have been employed to analyze the structural and electronic characteristics of tetrahydropyrimidine derivatives. These analyses help in understanding the conformational features and stereochemistry, which are crucial for their biological activities (Memarian et al., 2013).
Biological Activities
Antimicrobial and Antifungal Activities : Certain derivatives have shown promising in vitro antimicrobial and antifungal activities against various strains. For instance, a study on methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydropyrimidine-6-carboxylates revealed significant activity against bacteria like Staphylococcus aureus and fungi such as Aspergillus Niger, highlighting their potential as antimicrobial agents (Bhat et al., 2015).
Binding Interaction Studies : The interaction of pyrimidine derivatives with proteins has also been studied, providing insights into their potential therapeutic applications. Comparative binding analysis with bovine serum albumin (BSA) demonstrated specific electrostatic and hydrophobic interactions, suggesting these compounds' affinity towards protein targets, which is a valuable trait for drug development (Pisudde et al., 2018).
Chemical Reactions and Applications
- Heterocyclic Synthesis : The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, indicating their versatility in creating biologically active molecules. This includes the preparation of pyrazoles, isoxazoles, pyrimidines, and other fused heterocycles, showcasing their utility in medicinal chemistry and drug design (Mohareb et al., 2004).
作用機序
Target of Action
Compounds with similar structures, such as benzyl ethers, have been shown to interact with various enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Benzyl ethers, which are structurally similar, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzyl ethers are known to undergo reactions at the benzylic position, which can lead to various downstream effects .
将来の方向性
特性
IUPAC Name |
benzyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-3-32-24-16-22(14-15-23(24)33-17-20-10-6-4-7-11-20)26-25(19(2)29-28(35)30-26)27(31)34-18-21-12-8-5-9-13-21/h4-16,26H,3,17-18H2,1-2H3,(H2,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMHFJJVIYILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)
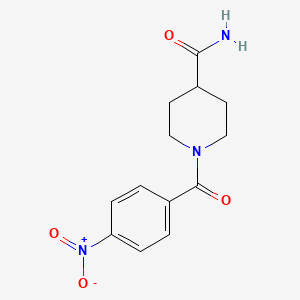
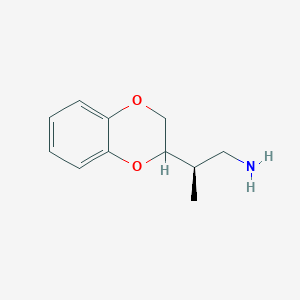
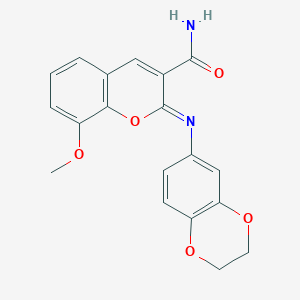
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
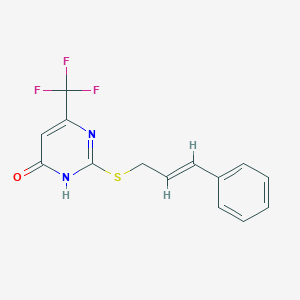
![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
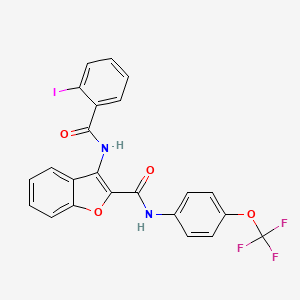
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
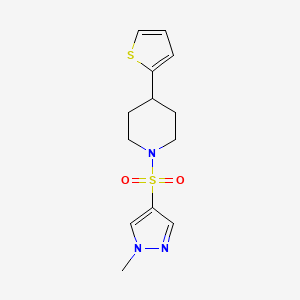
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)